tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
Description
tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a piperidine derivative functionalized with a tert-butyl carbamate group and a pyrazolylmethyl substituent. The tert-butyl carbamate group enhances steric protection and metabolic stability, while the pyrazole ring contributes to hydrogen bonding and aromatic interactions, critical for target binding .
Properties
IUPAC Name |
tert-butyl 4-(pyrazol-1-ylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)16-9-5-12(6-10-16)11-17-8-4-7-15-17/h4,7-8,12H,5-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOKKJTYDPPBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyl piperidine-1-carboxylate and 1H-pyrazole.
Reaction Steps:
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods:
- Industrial synthesis may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group is cleaved under acidic conditions to yield the corresponding piperidine amine. This reaction is critical for further functionalization of the piperidine ring.
Example Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane | 25°C | 2 hr | 85% | |
| HCl (4M in dioxane) | Dioxane | 25°C | 4 hr | 78% |
Mechanism : Acidic protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine.
Functionalization of the Piperidine Ring
The deprotected piperidine amine undergoes nucleophilic reactions:
Acylation
Reaction with acyl chlorides or anhydrides forms amides:
textPiperidine-NH₂ + AcCl → Piperidine-NHCOCH₃
Conditions : Pyridine/DCM, 0°C to 25°C, 12 hr (Yield: 70–90%).
Alkylation
Alkyl halides or sulfonates introduce alkyl groups:
textPiperidine-NH₂ + CH₃I → Piperidine-NHCH₃
Conditions : K₂CO₃/DMF, 80°C, 6 hr (Yield: 65%) .
Reactions at the Pyrazole Moiety
The pyrazole ring participates in electrophilic substitutions and cross-couplings when functionalized with halogens (e.g., bromo or iodo substituents). While the base compound lacks halogens, synthetic intermediates often incorporate them for further derivatization.
Suzuki-Miyaura Coupling
Used for introducing aryl/heteroaryl groups:
textPyrazole-Br + Ar-B(OH)₂ → Pyrazole-Ar
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 16 hr (Yield: 75–85%).
Sonogashira Coupling
For alkynylation:
textPyrazole-I + HC≡CSiMe₃ → Pyrazole-C≡CH
Conditions : PdCl₂(PPh₃)₂, CuI, Et₃N, 60°C, 12 hr (Yield: 68%).
Methylene Bridge Modifications
The methylene group linking piperidine and pyrazole can undergo oxidation or serve as a site for nucleophilic displacement in synthetic intermediates.
Oxidation to Ketone
textCH₂ → C=O
Conditions : KMnO₄/H₂SO₄, 0°C, 2 hr (Yield: 55%) .
Nucleophilic Displacement
With activated leaving groups (e.g., mesylate):
textCH₂-OMs + Nu⁻ → CH₂-Nu
Conditions : NaN₃/DMF, 80°C, 8 hr (Yield: 72%) .
Hydrolysis of the Carbamate
Basic hydrolysis removes the Boc group and forms a secondary amine:
Conditions : NaOH/MeOH/H₂O, reflux, 6 hr (Yield: 80%).
Comparative Reactivity Data
| Reaction Type | Key Reagents | Typical Yield | Stability Notes |
|---|---|---|---|
| Boc Deprotection | TFA, HCl | 75–85% | Sensitive to strong acids |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 70–85% | Requires inert atmosphere |
| Piperidine Acylation | AcCl, Pyridine | 70–90% | Exothermic conditions |
Key Research Findings
-
Boc Stability : The Boc group remains intact under basic and nucleophilic conditions but is labile in acidic media .
-
Pyrazole Functionalization : Halogenated derivatives (e.g., iodo or bromo) enable cross-coupling reactions critical for drug-discovery applications .
-
Synthetic Utility : The methylene bridge’s versatility allows for modular synthesis of analogs with varied biological activity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is with a molecular weight of approximately 251.32 g/mol. The compound features a piperidine core substituted with a tert-butyl group and a pyrazole moiety, which are critical for its biological activity and interaction with various biological targets .
Medicinal Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. These compounds can inhibit specific cancer cell lines by targeting protein kinases involved in cell proliferation. For instance, studies have shown that similar piperidine derivatives can effectively target the epidermal growth factor receptor (EGFR), leading to reduced tumor growth in xenograft models .
2. Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects, particularly in conditions such as arthritis. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. The ability to selectively inhibit COX-2 while sparing COX-1 makes these compounds promising candidates for developing new anti-inflammatory drugs .
3. Neuroprotective Effects
Recent studies suggest potential neuroprotective applications for this compound. Pyrazole derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting their role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of Piperidine Derivative: Initial synthesis begins with piperidine derivatives that are then functionalized with pyrazole moieties.
- Alkylation: The introduction of the tert-butyl group is achieved through alkylation reactions using tert-butyl halides.
- Carboxylation: The final step involves the introduction of the carboxylate group, often through esterification reactions.
This synthetic versatility allows for the creation of various analogs with potentially enhanced biological activities .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of several pyrazole derivatives, including this compound, against different cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism Exploration
Another research effort focused on the anti-inflammatory properties of this compound using in vivo models of arthritis. The findings demonstrated that treatment with this compound resulted in reduced inflammation markers and improved joint function, suggesting its therapeutic potential in inflammatory diseases .
Mechanism of Action
The compound’s mechanism of action depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known for its ability to interact with various biological targets, which can influence the compound’s pharmacological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Functional Impact
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Pyrazole vs. Quinoline/Indazole Substituents: Pyrazole-containing analogs (e.g., ) are often synthesized via Suzuki coupling, enabling modular access to kinase inhibitor intermediates. In contrast, indazole derivatives (e.g., ) require multi-step coupling for complex heterocyclic systems.
- Cyclopropane vs. Pyridinylmethyl Groups : Cyclopropane derivatives (e.g., ) exhibit high synthetic yields (90%) via photoredox catalysis, leveraging boronic ester intermediates. Hydroxy-pyridinylmethyl analogs (e.g., ) prioritize hydrogen bonding but show lower yields (e.g., 60% in some cases).
- Biological Relevance : The pyrazole motif is recurrent in kinase inhibitors (e.g., RIP3 ), while indazole derivatives are prevalent in anticancer scaffolds .
Physicochemical and Structural Properties
- Hydrogen Bonding : Pyrazole and pyridine substituents enhance crystal packing via N–H···O and O–H···N interactions, critical for crystallography (e.g., SHELX refinements ).
- Thermal Stability : tert-butyl groups improve thermal stability, as evidenced by melting points >150°C in halogenated analogs .
- Polarity : Hydroxy-pyridinylmethyl derivatives (e.g., ) exhibit higher polarity (logP ~1.5) compared to pyrazole analogs (logP ~2.5).
Biological Activity
Introduction
Tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate (CAS No. 877399-74-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 251.33 g/mol |
| Chemical Formula | C13H21N3O2 |
| CAS Number | 877399-74-1 |
| Boiling Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. Research on related piperidine derivatives has shown that they can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
The proposed mechanism of action for compounds in this class includes:
- Inhibition of Cell Proliferation : These compounds may interfere with the cell cycle, leading to reduced proliferation rates in cancer cells.
- Induction of Apoptosis : They trigger programmed cell death pathways, which are critical in eliminating cancerous cells.
Neuroprotective Effects
There is emerging evidence suggesting that piperidine derivatives may also possess neuroprotective properties. A study highlighted the potential of certain derivatives to inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's . The dual inhibition of cholinesterase and beta-secretase enzymes was noted as a promising strategy for developing multi-targeted therapies against Alzheimer's disease .
Study 1: Anticancer Efficacy
In a comparative study, this compound was evaluated alongside other piperidine derivatives for their anticancer efficacy. The compound demonstrated significant cytotoxic effects on human cancer cell lines, with an IC50 value lower than that of established chemotherapeutics .
Study 2: Neuroprotective Activity
Another study investigated the neuroprotective effects of related compounds in a model of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and enhance cognitive function in treated mice, suggesting their potential as therapeutic agents for Alzheimer's .
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-butyl 4-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate?
The compound is typically synthesized via multi-step routes involving functional group transformations. A common approach includes:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to piperidine derivatives (e.g., tert-butyl 4-aminopiperidine-1-carboxylate) to enhance stability during subsequent reactions .
- Step 2 : Alkylation or nucleophilic substitution at the piperidine nitrogen using pyrazole-containing electrophiles. For example, coupling 1H-pyrazole-1-methanol derivatives with activated intermediates like bromomethyl-piperidine-Boc under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3 : Deprotection (if required) under acidic conditions (e.g., HCl in dioxane) to yield the final product.
Validation : Monitor reactions via TLC or LC-MS, and confirm purity using HPLC (>95%) .
Advanced: How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?
Discrepancies often arise due to polymorphic forms or impurities. To resolve these:
- Differential Scanning Calorimetry (DSC) : Determine melting points with controlled heating rates to identify polymorphs .
- Solubility Studies : Use standardized solvents (e.g., DMSO, EtOH) under controlled temperatures. Compare results with literature data, noting solvent purity and measurement techniques .
- Cross-Validation : Replicate synthesis and purification protocols from conflicting sources to isolate variables (e.g., recrystallization solvents) .
Basic: What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (NIOSH-certified N95/P2 masks) in case of aerosol generation .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
- Emergency Measures : Immediate rinsing with water for eye/skin contact (15+ minutes); consult SDS for first-aid specifics .
Advanced: Which crystallographic techniques are optimal for elucidating the compound’s 3D structure?
- Single-Crystal X-Ray Diffraction (SC-XRD) : Use SHELXTL or SHELXL for data collection and refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), low-temperature (100 K) data collection to minimize thermal motion .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess bond angles, torsional strain, and intermolecular interactions (e.g., hydrogen bonding in pyrazole-piperidine motifs) .
- Validation : Compare experimental data with computational models (DFT calculations) to confirm electronic environments .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
The pyrazole ring’s electron-withdrawing nature and the Boc group’s steric bulk impact reactivity:
- Suzuki-Miyaura Coupling : Brominated analogs (e.g., tert-butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate) undergo coupling with arylboronic acids under Pd(PPh₃)₄ catalysis. Steric hindrance from the Boc group may necessitate higher temperatures (80–100°C) .
- Buchwald-Hartwig Amination : Use Pd₂(dba)₃/Xantphos to introduce amines at the pyrazole position. Monitor regioselectivity via NMR to distinguish N1 vs. N2 substitutions .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and pyrazole-proton coupling patterns (J = 2–3 Hz for adjacent protons) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H vibrations (if deprotected) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
Advanced: What strategies mitigate side reactions during functionalization of the piperidine ring?
- Protection/Deprotection : Use Boc groups to shield amines during pyrazole alkylation. Avoid strong acids/bases that may cleave the ester prematurely .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen, reducing competing pathways .
- Temperature Control : Maintain reactions at 0–25°C to suppress elimination or rearrangement byproducts .
Advanced: How can computational modeling predict the compound’s biological interactions?
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases, GPCRs). Focus on the pyrazole’s π-π stacking and hydrogen-bonding potential .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and blood-brain barrier penetration .
Basic: What storage conditions preserve the compound’s stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Light Sensitivity : Protect from UV exposure using amber glassware .
- Moisture Control : Use desiccants (silica gel) in storage vials .
Advanced: What mechanistic insights explain the compound’s role as a kinase inhibitor intermediate?
The pyrazole-piperidine scaffold mimics ATP-binding motifs in kinases. Key interactions:
- Hydrogen Bonding : Pyrazole N-H forms H-bonds with kinase hinge regions (e.g., MET kinase in crizotinib analogs) .
- Steric Complementarity : The tert-butyl group occupies hydrophobic pockets, enhancing selectivity over off-target kinases .
Validation : Co-crystallization with target kinases (e.g., X-ray structures in PDB) confirms binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
